2-Chloro-4-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVQQUVAILWCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393805 | |

| Record name | 2-chloro-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31150-99-9 | |

| Record name | 2-chloro-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-nitrobenzenesulfonamide (CAS Number: 31150-99-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 2-Chloro-4-nitrobenzenesulfonamide, a key chemical intermediate and pharmaceutical impurity.

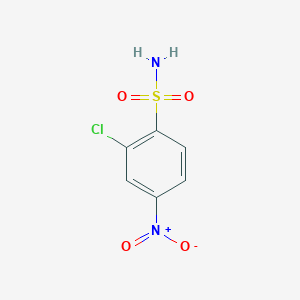

Chemical Identity and Structure

This compound is a substituted aromatic sulfonamide with the CAS number 31150-99-9.[1][2][3] Its structure features a benzene ring substituted with a chlorine atom at the 2-position, a nitro group at the 4-position, and a sulfonamide group at the 1-position.

-

Synonyms: Benzenesulfonamide, 2-chloro-4-nitro-; 2-Chloro-4-nitro-benzenesulfonic acid amide; 2-Chloro-4-nitrobenzene-1-sulfonamide[2]

-

Canonical SMILES: C1=CC(=C(C=C1[O-])Cl)S(=O)(=O)N[4]

-

InChIKey: QHVQQUVAILWCLB-UHFFFAOYSA-N[5]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | This compound | 4-Chloro-3-nitrobenzenesulfonamide |

| CAS Number | 31150-99-9 | 97-09-6 |

| Appearance | No data available | - |

| Melting Point | No data available | 177-181 °C[6] |

| Boiling Point | No data available | 175-176 °C[6] |

| Solubility | No data available | - |

| Predicted XlogP | 0.9[5] | - |

| Storage | Store at 2-8°C in a well-closed container.[2] | Inert atmosphere, room temperature.[7] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the preparation of related aromatic sulfonamides. The synthesis would likely involve a two-step process starting from 1-chloro-3-nitrobenzene.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Step 1: Chlorosulfonation of 1-Chloro-3-nitrobenzene

The first step would be the electrophilic substitution of 1-chloro-3-nitrobenzene with chlorosulfonic acid. The directing effects of the chloro and nitro groups would favor the introduction of the sulfonyl chloride group at the position para to the nitro group and ortho to the chloro group.

Step 2: Amidation of 2-Chloro-4-nitrobenzenesulfonyl chloride

The resulting 2-chloro-4-nitrobenzenesulfonyl chloride would then be treated with ammonia to form the corresponding sulfonamide. This reaction is a standard method for the synthesis of sulfonamides from sulfonyl chlorides.[8]

Reactivity and Stability

Detailed experimental studies on the reactivity of this compound are limited. However, its reactivity can be inferred from the functional groups present in the molecule.

-

Stability: The compound is expected to be stable under normal storage conditions.

-

Incompatibilities: As with many nitro compounds, it is likely incompatible with strong oxidizing agents and strong reducing agents.

-

Hazardous Decomposition: Combustion may produce toxic gases such as nitrogen oxides, sulfur oxides, and hydrogen chloride.

-

Reactivity of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, which is a common transformation in the synthesis of more complex molecules.[8]

-

Reactivity of the Aromatic Ring: The electron-withdrawing nature of the nitro and sulfonyl groups deactivates the aromatic ring towards electrophilic substitution. However, it activates the ring for nucleophilic aromatic substitution, particularly of the chlorine atom.

-

Acidity of the Sulfonamide N-H: The N-H protons of the sulfonamide group are acidic and can be deprotonated by a base.

Spectral Data

Experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. The following are expected spectral characteristics based on the molecular structure.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the positions of the chloro, nitro, and sulfonamide groups. The two protons of the sulfonamide group may appear as a broad singlet.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum should display six signals for the six carbon atoms of the benzene ring. The chemical shifts will be characteristic of a substituted benzene ring with electron-withdrawing groups.

Expected IR Spectral Features: The infrared spectrum is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretching (sulfonamide): Around 3300-3400 cm⁻¹

-

Asymmetric and symmetric stretching of the nitro group (NO₂): Around 1530 cm⁻¹ and 1350 cm⁻¹ respectively.

-

S=O stretching (sulfonamide): Two bands around 1350 cm⁻¹ and 1160 cm⁻¹.

-

C-Cl stretching: In the fingerprint region.

-

Aromatic C-H and C=C stretching: In their characteristic regions.

Mass Spectrometry: Predicted collision cross-section data for various adducts of this compound have been calculated.[5] The mass spectrum would be expected to show a molecular ion peak and fragmentation patterns characteristic of the loss of SO₂, NO₂, and other fragments.

Applications

The primary documented application of this compound is as a pharmaceutical impurity reference standard.[4][9]

-

Hydrochlorothiazide Impurity 20: It is identified as "Hydrochlorothiazide Impurity 20" and is used in the analytical method development, validation, and quality control during the production of the diuretic drug Hydrochlorothiazide.[4][9] As a reference standard, it is crucial for ensuring the purity and safety of the final pharmaceutical product.

Given its structure as a substituted nitrobenzenesulfonamide, it also has potential as a building block in organic synthesis for the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple reactive sites allows for a variety of chemical transformations.[8]

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: Based on related compounds, it may cause skin, eye, and respiratory irritation.[7] The toxicological properties have not been thoroughly investigated.

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical advice.

-

-

Fire Fighting Measures: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Wear self-contained breathing apparatus.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a significant compound, primarily utilized as a pharmaceutical reference standard for the quality control of Hydrochlorothiazide. While there is a notable lack of publicly available experimental data on its physicochemical properties and spectral characteristics, its synthesis and reactivity can be reasonably predicted based on the well-established chemistry of related aromatic sulfonamides. Further research to characterize this compound would be beneficial for its broader application in synthetic chemistry and for a more complete understanding of its safety profile.

References

[10] The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

[4] ChemWhat. (n.d.). Hydrochlorothiazide Impurity 20 CAS#: 31150-99-9. Retrieved from [Link]

[9] Cleanchem. (n.d.). Hydrochlorothiazide Impurity 20 | CAS No: 31150-99-9. Retrieved from [Link]

[6] CAS Common Chemistry. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]

[2] Pharmaffiliates. (n.d.). CAS No : 31150-99-9 | Product Name : this compound. Retrieved from [Link]

[5] PubChemLite. (n.d.). This compound (C6H5ClN2O4S). Retrieved from [Link]

[11] ChemAnalyst. (n.d.). What is 2-Chloro-4-nitrobenzoic acid used for in organic synthesis and medicinal chemistry?. Retrieved from [Link]

[3] ChemSigma. (n.d.). 31150-99-9 Benzenesulfonamide, 2-chloro-4-nitro-. Retrieved from [Link]

[8] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. Retrieved from [Link]

[12] PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved from [Link]

[13] Suchetan, P. A., Foro, S., & Gowda, B. T. (2011). 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243.

[14] NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Retrieved from [Link]

[15] Google Patents. (n.d.). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide. Retrieved from

[16] Pharmaffiliates. (n.d.). CAS No : 1540576-88-2 | Product Name : 2-(2-(Chloromethoxy)ethoxy)propane. Retrieved from [Link]

[17] PubChem. (n.d.). 2-Chloro-4-nitrobenzoic acid. Retrieved from [Link]

[18] PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide. Retrieved from [Link]

[19] Bailey, J. E., & Cox, E. A. (1984). Liquid chromatographic determination of 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline in D&C red no. 36. Journal of the Association of Official Analytical Chemists, 67(4), 772–775.

[20] NIST. (n.d.). Benzenamine, 4-chloro-2-nitro-. Retrieved from [Link]

[21] Chegg.com. (2021, February 14). Solved Synthesize 2-chloro-4-nitrobenzoic acid from toluene. Retrieved from [Link]

[22] Singh, S., & Yadav, R. A. (2018). INFRARED, RAMAN, ELECTRONIC SPECTRAL STUDIES AND EFFECT OF pH OF 4–CHLORO–3–NITRO PHENOL. International Journal of Creative Research Thoughts, 6(2), 1-8.

[23] Lendenmann, U., & Spain, J. C. (1996). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 62(8), 2893–2899.

[24] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Chloro-5-nitrobenzenesulfonic Acid: A Deep Dive. Retrieved from [Link]

Sources

- 1. CAS 31150-99-9 | Sigma-Aldrich [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 31150-99-9 Benzenesulfonamide, 2-chloro-4-nitro- [chemsigma.com]

- 4. chemwhat.com [chemwhat.com]

- 5. PubChemLite - this compound (C6H5ClN2O4S) [pubchemlite.lcsb.uni.lu]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 97-09-6|3-Nitro-4-chlorobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 8. nbinno.com [nbinno.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. rsc.org [rsc.org]

- 11. Page loading... [wap.guidechem.com]

- 12. prepchem.com [prepchem.com]

- 13. 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzene, 2-chloro-1-methoxy-4-nitro- [webbook.nist.gov]

- 15. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. 2-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 7448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Liquid chromatographic determination of 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline in D&C red no. 36 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Benzenamine, 4-chloro-2-nitro- [webbook.nist.gov]

- 21. Solved Synthesize 2-chloro-4-nitrobenzoic acid from toluene | Chegg.com [chegg.com]

- 22. ijcrt.org [ijcrt.org]

- 23. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 2-Chloro-4-nitrobenzenesulfonamide: Physicochemical Properties and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitrobenzenesulfonamide is a substituted aromatic sulfonamide of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a sulfonamide moiety, a nitro group, and a chlorine atom, imparts a distinct combination of electronic and steric properties. These characteristics make it a valuable scaffold for the synthesis of novel therapeutic agents and a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for their determination, offering a critical resource for researchers in the field.

Molecular Structure and Properties

The structural attributes of this compound, with the chemical formula C₆H₅ClN₂O₄S, fundamentally govern its physical and chemical behavior[1][2][3][4]. The presence of strong electron-withdrawing groups, the nitro (-NO₂) and chloro (-Cl) substituents, on the benzene ring significantly influences the acidity of the sulfonamide (-SO₂NH₂) proton and the reactivity of the aromatic system.

Figure 1: Chemical structure of this compound.

Physical Properties

| Property | Value | Source |

| CAS Number | 31150-99-9 | [1][2][3][4] |

| Molecular Formula | C₆H₅ClN₂O₄S | [1][2][3][4] |

| Molecular Weight | 236.63 g/mol | [1][2][3] |

| Appearance | Solid (predicted) | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Chemical Properties

The chemical reactivity of this compound is dictated by its functional groups:

-

Sulfonamide Group: The sulfonamide proton is acidic due to the strong electron-withdrawing effects of the adjacent sulfonyl group and the substituted benzene ring. This acidity allows for the formation of salts and derivatization at the nitrogen atom.

-

Nitro Group: The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. It can be reduced to an amino group, providing a key synthetic handle for further molecular elaboration.

-

Chloro Group: The chlorine atom is a deactivating but ortho-, para-directing group. It can be susceptible to nucleophilic aromatic substitution under certain conditions, although the presence of the deactivating nitro group makes this challenging.

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a rate of 10-20 °C per minute until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Figure 2: Workflow for melting point determination.

Determination of Solubility

Understanding the solubility profile is essential for formulation and in vitro studies.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).

-

Qualitative Assessment: To a small, known amount of this compound (e.g., 10 mg) in a vial, the solvent is added dropwise with agitation. The visual observation of dissolution provides a qualitative measure of solubility.

-

Quantitative Measurement: For a more precise determination, a saturated solution is prepared by adding an excess of the compound to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

Determination of pKa

The acid dissociation constant (pKa) of the sulfonamide proton is a critical parameter for predicting its ionization state at physiological pH.

Methodology (Potentiometric Titration):

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent mixture (e.g., water-ethanol).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small increments. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Reactivity and Synthetic Applications

The presence of multiple functional groups makes this compound a versatile building block in organic synthesis.

-

N-Alkylation/Arylation: The acidic sulfonamide proton can be deprotonated with a suitable base, and the resulting anion can react with various electrophiles to introduce substituents on the nitrogen atom.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up possibilities for further functionalization, such as diazotization and subsequent coupling reactions or amide bond formation.

-

Nucleophilic Aromatic Substitution: While challenging, the chlorine atom can potentially be displaced by strong nucleophiles under forcing conditions, allowing for the introduction of other functional groups onto the aromatic ring.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. Based on data for related compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation[6][7]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential in the development of new chemical entities. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development. This guide has provided a detailed overview of its key characteristics and established experimental protocols for their determination. While some experimental data for this specific molecule remains to be fully elucidated, the information presented here, based on its structural similarity to well-characterized analogs, provides a solid foundation for researchers working with this versatile compound.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

- Avendaño, C., & Menéndez, J. C. (2015). Medicinal Chemistry of Anticancer Drugs. Elsevier.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

RSC Publishing. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2012). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Retrieved from [Link]

-

King-Pharm. (n.d.). 31150-99-9 Benzenesulfonamide, 2-chloro-4-nitro-. Retrieved from [Link]

-

SciELO. (n.d.). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Retrieved from [Link]

-

Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS. Retrieved from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformational Landscape of 2-Chloro-4-nitrobenzenesulfonamide

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-chloro-4-nitrobenzenesulfonamide, a member of the pharmacologically significant sulfonamide class of compounds. While specific single-crystal experimental data for this exact molecule is not prevalent in public literature, this document leverages first-principles computational methodologies, data from structurally analogous compounds, and established principles of physical organic chemistry to construct a robust and predictive model. We will explore the molecule's predicted geometry, the energetic landscape of its key rotatable bonds, and the nature of the intermolecular interactions that govern its solid-state packing. This guide is intended for researchers in medicinal chemistry, crystallography, and computational science, offering both a detailed structural hypothesis for this compound and a methodological framework for the analysis of related small molecules.

Part 1: Foundational Principles of the Aryl Sulfonamide Scaffold

Aryl sulfonamides are a cornerstone of modern drug discovery, recognized for their broad spectrum of biological activities, including antibacterial, carbonic anhydrase inhibition, and anti-inflammatory properties[1]. The core structure, characterized by a sulfonyl group directly attached to a benzene ring and a nitrogen atom, serves as a versatile template for molecular design. The specific properties of this compound are dictated by the interplay of three key functional components:

-

The Sulfonamide Group (-SO₂NH₂): This group is a powerful hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens). This dual nature is the primary driver of the supramolecular structures and crystal packing in the solid state, often leading to the formation of well-defined dimers or catemers (chains) through N-H···O interactions[2][3].

-

The 4-Nitro Group (-NO₂): As a potent electron-withdrawing group via resonance and induction, the nitro group significantly decreases the electron density of the aromatic ring. This influences the molecule's reactivity, acidity of the N-H protons, and intermolecular packing through potential π-π stacking interactions.

-

The 2-Chloro Group (-Cl): This electronegative substituent also acts as an electron-withdrawing group by induction. Its position ortho to the sulfonyl anchor introduces steric and electronic asymmetry, which is critical in defining the conformational preferences around the C-S bond.

The combination of these features makes this compound an electron-deficient aromatic system with highly directional hydrogen bonding capabilities, suggesting its potential as a valuable building block in the synthesis of targeted therapeutics.

Part 2: Elucidation of Molecular Structure

In the absence of a definitive single-crystal X-ray structure for the title compound, we employ a hybrid strategy combining computational modeling with data from closely related, crystallographically-characterized molecules.

Theoretical Geometry Optimization: A DFT-Based Approach

Density Functional Theory (DFT) stands as the premier computational method for accurately predicting the ground-state geometry of organic molecules[4][5]. A typical high-level protocol for geometry optimization provides a reliable prediction of bond lengths, bond angles, and dihedral angles in the gaseous phase.

Experimental Protocol: DFT Geometry Optimization

-

Initial Structure Construction: Build an initial 3D model of this compound using molecular modeling software.

-

Method Selection: Employ the B3LYP hybrid functional, which balances accuracy and computational cost effectively for organic systems.

-

Basis Set Selection: Utilize a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions (++) to handle the lone pairs on oxygen and nitrogen and polarization functions (d,p) to accurately describe bonding[6].

-

Calculation Execution: Perform a full geometry optimization calculation without constraints. The goal is to find the minimum energy structure on the potential energy surface.

-

Verification: Confirm that the optimization has converged to a true minimum by performing a subsequent frequency calculation. The absence of imaginary frequencies indicates a stable ground state.

Diagram: Workflow for DFT-Based Structural Prediction

Caption: Predicted hydrogen-bonded R²₂(8) dimer motif in the solid state.

Part 3: Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. For this compound, conformational freedom is primarily defined by rotation around the C-S and S-N bonds.

Key Rotatable Bonds and Torsional Angles

-

τ₁ (C-C-S-N): This torsion angle defines the orientation of the sulfonamide group relative to the aromatic ring. Steric hindrance between the ortho-chloro substituent and the sulfonyl oxygens will be a major determinant of the preferred angle. A twisted, non-planar conformation is expected to be the energetic minimum.

-

τ₂ (C-S-N-H): This angle describes the orientation of the amine protons relative to the rest of the sulfonamide group. Different conformations, often described as syn or anti, arise from this rotation and play a role in the directionality of hydrogen bonding.[3]

Computational Protocol for Conformational Scanning

To map the conformational energy landscape, a relaxed potential energy surface (PES) scan is the method of choice. This involves systematically rotating one or more torsional angles while allowing the rest of the molecule's geometry to relax to its lowest energy state at each step.

Experimental Protocol: Relaxed PES Scan

-

Select Optimized Structure: Begin with the fully optimized ground-state geometry obtained from the DFT protocol in Part 2.1.

-

Define Scan Coordinate: Choose the torsional angle of interest (e.g., τ₁).

-

Set Scan Parameters: Specify the range of the scan (e.g., 0° to 360°) and the step size (e.g., 10°). A smaller step size yields higher resolution but increases computational time.

-

Execute Calculation: Run the scan using the same DFT method and basis set (e.g., B3LYP/6-311++G(d,p)) to ensure consistency.

-

Analyze Results: Plot the relative energy at each step versus the torsional angle. The minima on this plot correspond to stable conformers, while the maxima represent the rotational energy barriers.

Part 4: Predicted Physicochemical and Spectroscopic Properties

The optimized molecular structure from DFT calculations can be used to predict key data that would be used for experimental characterization.

Predicted Spectroscopic Signatures

Computational frequency calculations can predict vibrational (IR) and NMR spectra with a high degree of accuracy, aiding in the identification and characterization of the synthesized compound.

| Property | Predicted Signature | Methodology |

| ¹H NMR | Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). The proton ortho to the nitro group will be the most downfield. Protons will exhibit complex splitting patterns (doublet of doublets). | GIAO method within a DFT calculation.[6] |

| ¹³C NMR | Six distinct signals for the aromatic carbons. Carbons bonded to the electron-withdrawing Cl, SO₂NH₂, and NO₂ groups will be significantly shifted. | GIAO method within a DFT calculation. |

| IR Spectroscopy | SO₂ Stretch: Strong, characteristic asymmetric and symmetric stretches around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. NO₂ Stretch: Strong asymmetric and symmetric stretches near 1530 cm⁻¹ and 1350 cm⁻¹. N-H Stretch: A moderate band around 3300-3400 cm⁻¹. | DFT frequency calculation. Calculated frequencies are often scaled by a factor (~0.96 for B3LYP) to better match experimental values.[5] |

Molecular Electrostatic Potential (MEP)

An MEP map illustrates the charge distribution across the molecule, highlighting regions of electrophilicity and nucleophilicity. For this compound, the MEP would show:

-

Negative Potential (Red/Yellow): Concentrated on the highly electronegative oxygen atoms of the sulfonyl and nitro groups, indicating these are the primary sites for hydrogen bond acceptance and electrophilic attack.

-

Positive Potential (Blue): Located around the acidic N-H protons, confirming their role as hydrogen bond donors.

-

Electron-Deficient Ring: The aromatic ring will show a less negative (or even slightly positive) potential compared to unsubstituted benzene due to the powerful withdrawing effects of the substituents.

Part 5: Proposed Synthesis and Conclusion

Plausible Synthetic Route

A viable synthetic pathway for this compound would likely begin with the commercially available 1-chloro-2-nitrobenzene.

-

Nitration: Introduction of a second nitro group at the 4-position using a standard nitrating mixture (HNO₃/H₂SO₄).

-

Reduction: Selective reduction of the 2-nitro group to an aniline (-NH₂) using a reducing agent like SnCl₂/HCl or catalytic hydrogenation. This yields 2-chloro-4-nitroaniline.

-

Diazotization & Sulfonation: Conversion of the aniline to a diazonium salt with NaNO₂/HCl, followed by a Sandmeyer-type reaction with SO₂ in the presence of a copper catalyst to form the 2-chloro-4-nitrobenzenesulfonyl chloride.

-

Amination: Reaction of the sulfonyl chloride with aqueous ammonia (NH₄OH) to yield the final product, this compound.

Conclusion and Future Directions

This guide has established a comprehensive theoretical model for the structure and conformation of this compound. We predict a twisted, non-planar geometry governed by steric hindrance from the ortho-chloro group. The molecule's solid-state behavior is expected to be dominated by strong N-H···O hydrogen bonds, leading to the formation of stable dimers.

The ultimate validation of this theoretical framework requires experimental work. The synthesis of this compound, followed by full spectroscopic characterization (NMR, IR, MS) and, most critically, single-crystal X-ray diffraction, is the essential next step. Such experimental data would not only confirm the predictions made herein but also provide invaluable insights for the rational design of new sulfonamide-based therapeutic agents.

References

-

Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 235-243. [2][3]2. Gowda, B. T., et al. (2011). 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o930. [7]3. Soriano-Correa, C., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate.

-

Vedani, A., & Dunitz, J. D. (1985). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Molecular Biology, 186(3), 513-527. [8]5. Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3647-3661. 6. PubChem. (n.d.). This compound. PubChem Compound Database. Retrieved from National Center for Biotechnology Information. [9]7. Al-Otaibi, J. S., et al. (2018). Molecular Structure, Spectroscopic Investigation, DFT Calculations and Other Biomolecular Properties of 1,2,3-trichloro-4-nitrobenzene. International Journal of Pharmaceutical Sciences Review and Research, 49(1), 133-144. [5]8. Asiri, A. M., et al. (2013). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 17(3), 429-444. [4]9. Turan, N., et al. (2020). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip: Journal of Engineering and Natural Sciences, 4(1), 1-15. [6]10. Al-Suhaimi, E. A. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Basic & Applied Sciences, 12, 258-267.

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. prensipjournals.com [prensipjournals.com]

- 7. 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C6H5ClN2O4S) [pubchemlite.lcsb.uni.lu]

solubility and stability of 2-Chloro-4-nitrobenzenesulfonamide in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-4-nitrobenzenesulfonamide

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of these critical physicochemical properties. It outlines detailed, field-proven experimental protocols for determining thermodynamic solubility and assessing stability under forced degradation conditions. The causality behind experimental choices, from solvent selection to analytical quantification via High-Performance Liquid Chromatography (HPLC), is thoroughly explained. All methodologies are presented as self-validating systems to ensure scientific integrity. This guide summarizes quantitative data in structured tables and utilizes diagrams to visualize complex experimental workflows, providing an authoritative resource for laboratory application.

Introduction

This compound is an organic compound featuring a benzene ring substituted with a chloro group, a nitro group, and a sulfonamide functional group.[1] Its molecular structure imparts a specific reactivity profile that makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of electron-withdrawing nitro and chloro groups, combined with the acidic proton of the sulfonamide, dictates its chemical behavior and physical properties.

A thorough understanding of the solubility and stability of this molecule is paramount for its effective use. Solubility is a critical determinant for reaction kinetics, purification strategies, and, in a pharmaceutical context, bioavailability and formulation. Stability dictates storage conditions, shelf-life, and potential degradation pathways, which is crucial for ensuring the purity and safety of resulting products. This guide provides the necessary protocols and scientific rationale to systematically characterize these properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are foundational to understanding its behavior in different environments.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 31150-99-9 | [1] |

| Molecular Formula | C₆H₅ClN₂O₄S | [1] |

| Molecular Weight | 236.63 g/mol | [1] |

| Appearance | Crystalline solid (typical) | N/A |

| XLogP3-AA | 0.9 | [2] |

Solubility Profile of this compound

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For drug development and chemical synthesis, both kinetic and thermodynamic solubility are important. This guide focuses on thermodynamic solubility, which represents the true equilibrium state and is essential for robust process development.

Theoretical Considerations

The solubility of this compound is governed by its functional groups:

-

Sulfonamide Group (-SO₂NH₂): The N-H bond is acidic and can be deprotonated, particularly in basic media. The ionized form is significantly more polar and water-soluble.

-

Nitro Group (-NO₂) & Chloro Group (-Cl): These are strong electron-withdrawing groups that increase the acidity of the sulfonamide proton but also contribute to the molecule's overall hydrophobicity.

-

Aromatic Ring: The benzene core is hydrophobic and favors solubility in organic solvents.

Based on these features, low to moderate solubility is expected in water, with solubility increasing significantly at higher pH due to deprotonation.[3] Higher solubility is anticipated in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound with the solvent of interest over a set period.

Methodology Rationale: This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Using an excess of the compound ensures saturation is reached. The extended equilibration time, filtration step to remove undissolved solids, and quantification by a validated analytical method like HPLC-UV provide an accurate and reproducible measurement.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of vials, each containing a known volume (e.g., 1 mL) of the selected test solvents.

-

Solvent Selection: A diverse set of solvents should be used to build a comprehensive profile.

-

Aqueous: Purified Water, pH 4.0 Buffer, pH 7.4 Buffer, pH 9.0 Buffer.

-

Alcohols: Methanol, Ethanol, Isopropanol.

-

Aprotic Polar: Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone.

-

Non-Polar: Toluene, Hexane.

-

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Sample Collection & Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 5) to determine the concentration.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Solubility of this compound

| Solvent | Type | Expected Solubility |

| Water (pH ~7) | Polar Protic, Aqueous | Low |

| 0.1 M HCl (pH 1) | Polar Protic, Aqueous | Low |

| pH 7.4 Buffer | Polar Protic, Aqueous | Low to Moderate |

| 0.1 M NaOH (pH 13) | Polar Protic, Aqueous | High (due to salt formation) |

| Methanol | Polar Protic, Organic | High |

| Ethanol | Polar Protic, Organic | High |

| Acetonitrile | Polar Aprotic, Organic | Moderate to High |

| Acetone | Polar Aprotic, Organic | Moderate to High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic, Organic | Very High |

| Toluene | Non-Polar, Organic | Low |

Note: This table presents expected qualitative solubility based on chemical principles. Actual quantitative data must be determined experimentally.

Stability Profile of this compound

Chemical stability studies are essential to identify conditions that may lead to degradation. Forced degradation (or stress testing) is employed to accelerate this process and elucidate potential degradation pathways and products.

Potential Degradation Pathways

Based on the structure of this compound and degradation pathways of similar compounds, several degradation mechanisms are plausible:[4][5][6]

-

Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving to form 2-chloro-4-nitrobenzenesulfonic acid and ammonia.

-

Photodegradation: Aromatic nitro compounds can be sensitive to UV light, which may induce complex degradation reactions.

-

Oxidative Degradation: The molecule may be susceptible to oxidation, potentially at the aromatic ring or the sulfonamide group. Studies on related compounds like 2-chloro-4-nitrobenzoic acid show that oxidative dechlorination can be an initial degradation step.[4][5]

-

Thermal Degradation: High temperatures can provide the energy needed to break weaker bonds within the molecule.

Experimental Protocol: Forced Degradation Study

Methodology Rationale: This protocol exposes the compound to a range of harsh conditions to predict its long-term stability and identify degradation products. Each condition targets a specific degradation pathway. The use of a control sample (stored under ideal conditions) is critical for distinguishing actual degradation from experimental variability. Analysis at multiple time points helps to understand the rate of degradation.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, mix the stock solution with the stressor in a vial. Prepare a control sample stored at 2-8°C in the dark.

-

Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature.

-

Photostability: Expose a solution (in a quartz vial) to a photostability chamber with a light source (e.g., UV-A and visible light). Keep a wrapped control vial in the same chamber.

-

Thermal Degradation: Incubate a solid sample in an oven at a high temperature (e.g., 80°C).

-

-

Sampling: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, to stop the reaction.

-

Analysis: Analyze all samples (including the time-zero and control samples) by HPLC-UV. A diode-array detector (DAD) is recommended to help identify new peaks corresponding to degradation products.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.

-

Monitor for the appearance of new peaks in the chromatograms, which indicate degradation products.

-

Visualizations: Stability Assessment

Caption: Workflow for Forced Degradation (Stability) Study.

Caption: Key Factors Influencing Chemical Stability.

Analytical Methodology: Quantification by HPLC-UV

A robust and validated analytical method is required to accurately quantify this compound in both solubility and stability samples. High-Performance Liquid Chromatography with UV detection is a common and reliable technique for this purpose.[7][8]

Methodology Rationale: This method provides the necessary sensitivity, specificity, and linear range to accurately measure the compound's concentration. The C18 column is a versatile choice for moderately polar compounds. The mobile phase composition is chosen to achieve good peak shape and a reasonable retention time. UV detection is suitable as the aromatic nitro-compound structure will have a strong chromophore.

Step-by-Step Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV or DAD detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic acid to ensure consistent pH and protonation state). A typical starting point could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Determine the λmax (wavelength of maximum absorbance) of this compound by scanning with a UV-Vis spectrophotometer or DAD. This is expected to be in the 280-320 nm range.

-

Calibration:

-

Prepare a high-concentration stock solution of the reference standard in the mobile phase.

-

Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the samples.

-

Inject each standard in triplicate to establish a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (r²) of >0.995.

-

-

Analysis: Inject the prepared samples from the solubility or stability studies and record the peak areas.

-

Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the injected samples.

Conclusion

The solubility and stability of this compound are critical parameters that influence its application in scientific research and industrial synthesis. This guide has provided a detailed, scientifically-grounded framework for the systematic evaluation of these properties. By employing the standardized shake-flask method for thermodynamic solubility and conducting comprehensive forced degradation studies, researchers can generate the robust data needed for process optimization, formulation development, and regulatory compliance. The successful application of these protocols, underpinned by a validated HPLC analytical method, will ensure a thorough and accurate characterization of this important chemical intermediate.

References

-

PubChem. (n.d.). 2-chloro-N-hex-5-yn-3-yl-4-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Pandey, J., Chauhan, A., & Jain, R. K. (2012). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 78(19), 7086–7093. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Pandey, J., Chauhan, A., & Jain, R. K. (2012). Novel Pathway for the Degradation of 2-chloro-4-nitrobenzoic Acid by Acinetobacter Sp. Strain RKJ12. PubMed. Retrieved from [Link]

-

Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Arora, P. K., & Jain, R. K. (2012). Pathway for Degradation of 2-Chloro-4-Nitrophenol in Arthrobacter sp. SJCon. ResearchGate. Retrieved from [Link]

-

Zhang, J., et al. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. PubMed. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Chloro-4-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitrobenzene-1-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Retrieved from [Link]

-

World Health Organization. (2011). Analytical methods and achievability. In Guidelines for drinking-water quality. NCBI Bookshelf. Retrieved from [Link]

-

Doran, G., & Stevens, M. M. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry. Retrieved from [Link]

-

USDA. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. NUCLEUS information resources. Retrieved from [Link]

-

Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. Retrieved from [Link]

-

LookChem. (n.d.). Cas 10372-90-4,Benzenesulfonamide, 2-chloro-N,N-dimethyl-5-nitro-. Retrieved from [Link]

-

Arora, P. K., & Jain, R. K. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(7), e69223. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel pathway for the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 | PLOS One [journals.plos.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Disposal of 2-Chloro-4-nitrobenzenesulfonamide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2-Chloro-4-nitrobenzenesulfonamide (CAS No. 31150-99-9). As a sulfonamide derivative containing both chloro and nitro functional groups, this compound requires careful management to mitigate potential health risks and ensure laboratory safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Understanding the Compound: Physicochemical Properties and Inferred Hazards

This compound is a pharmaceutical-related compound whose toxicological properties have not been fully elucidated.[1] A material safety data sheet indicates a lack of specific hazard pictograms and statements, classifying it as a "compound of unknown potency" that "may cause physiological effects".[1] Given this ambiguity, the principle of precaution dictates that it should be handled as a particularly hazardous substance.

The presence of the nitroaromatic and chlorinated functionalities suggests potential for toxicity. Related compounds, such as 2-chloronitrobenzene and 4-chloronitrobenzene, are known to cause methemoglobinemia, oxidative damage to red blood cells, and other systemic effects upon exposure.[2] Therefore, it is prudent to assume that this compound may present similar hazards, including potential carcinogenicity, mutagenicity, or reproductive toxicity.[3][4]

| Property | Value | Source |

| Chemical Name | This compound | [5] |

| CAS Number | 31150-99-9 | [5] |

| Molecular Formula | C₆H₅ClN₂O₄S | [5] |

| Molecular Weight | 236.63 g/mol | [5][6] |

| Appearance | Solid powder (specifics not widely available) | Inferred |

| Storage Temperature | 2-8°C (Refrigerator) | [5] |

| Acute Toxicity | No data available | [1][7] |

| Carcinogenicity | No data available | [7] |

Note: The lack of comprehensive public data necessitates treating this compound with a high degree of caution.

Core Safety Directives: Engineering Controls and Personal Protection

The primary directive when handling any potent or uncharacterized chemical powder is the minimization of exposure through a multi-layered safety approach. This involves a combination of robust engineering controls and appropriate personal protective equipment (PPE).

The Primacy of Engineering Controls

Engineering controls are the most critical line of defense as they isolate the hazard at the source.

-

Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3][8] This is a non-negotiable requirement. The rationale is to prevent the inhalation of fine particles that can become aerosolized during handling.[9]

-

Ventilated Enclosures for Balances: For precise weighing, a ventilated balance enclosure or a dedicated balance placed inside the fume hood should be used. This prevents contamination of the general laboratory space and protects the user.[8][9]

-

Vacuum Systems: Any vacuum lines used in procedures with this compound must be protected with a HEPA filter to prevent the release of particulate matter into the vacuum pump and the wider laboratory environment.[8]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should never be used as a substitute for proper engineering controls.

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes or accidental generation of dust.[7]

-

Hand Protection: Wear nitrile gloves to prevent dermal contact. It is crucial to inspect gloves for any signs of damage before use. Given the unknown full toxicological profile, double-gloving is a recommended practice. Always wash hands thoroughly after removing gloves.[10]

-

Body Protection: A lab coat must be worn to protect against spills. Ensure the coat is fully buttoned.[9]

-

Respiratory Protection: Standard laboratory procedures within a fume hood should not require a respirator. However, in the case of a significant spill or failure of engineering controls, a respirator may be necessary. Use of respirators requires specific training and fit-testing.[10]

Procedural Integrity: Step-by-Step Handling Protocols

Adherence to standardized protocols is fundamental to laboratory safety. The following workflows are designed to be self-validating systems, minimizing risk at each stage.

Protocol for Weighing and Transferring Solid Powder

This protocol is designed to prevent the aerosolization and spread of chemical dust.

-

Preparation: Designate a specific area within the chemical fume hood for handling the compound.[3] Cover the work surface with disposable bench paper to contain any minor spills.[9]

-

Pre-Weighing: If possible, pre-label vials and estimate the amount of powder needed to minimize handling time.[9]

-

Weighing: Use an anti-static weigh boat or creased weighing paper to facilitate transfer.[9] Transfer the powder in small, controlled scoops to minimize dust generation.

-

Transfer: Carefully transfer the weighed powder into the receiving vessel. If dissolving, add the solvent to the powder in the fume hood.

-

Closure: Keep the primary container of this compound tightly closed at all times when not in use.[9][11]

-

Decontamination: After handling, carefully wipe down the spatula, weigh boat (if reusable), and any other equipment with a damp cloth. Dispose of all contaminated disposable materials as hazardous waste. Decontaminate the work surface within the fume hood.[8]

Caption: Workflow for Safely Weighing Hazardous Powders.

Emergency Procedures: Spill and Exposure Response

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Consult a doctor.[1]

-

In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]

-

In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a physician.[1]

-

In Case of Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

-

In Case of a Spill: Evacuate unnecessary personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the material, avoiding dust creation, and place it in a sealed, labeled container for hazardous waste disposal.[8] Do not allow the chemical to enter drains.[1]

Disposal Protocol: Managing Halogenated Organic Waste

Proper disposal is a legal and ethical responsibility. As a halogenated and nitrated organic compound, this compound must be disposed of as hazardous chemical waste.

The rationale for segregating halogenated waste is based on its disposal pathway. Non-halogenated solvents can often be recycled as fuel, while halogenated compounds require high-temperature incineration with subsequent scrubbing of acid gases, a more complex and costly process.[12] Mixing waste streams leads to the entire volume being treated by the more intensive method.[12][13]

Caption: Disposal Workflow for Halogenated Chemical Waste.

Step-by-Step Disposal Procedure

-

Waste Collection: Collect all waste materials contaminated with this compound (including residual powder, contaminated PPE, and spill cleanup debris) in a designated, leak-proof container.[14]

-

Segregation: This container must be clearly marked for Halogenated Organic Waste .[12][15] Do not mix with non-halogenated waste.[15]

-

Labeling: Affix a hazardous waste tag to the container as soon as the first item of waste is added. The label must clearly state "Hazardous Waste," list all chemical constituents by their full name (no abbreviations), and provide approximate percentages.[13][14]

-

Storage: Keep the waste container sealed except when adding waste. Store it in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[14]

-

Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[3][14] Subsequent rinses may also require collection depending on local regulations and the toxicity of the compound.

By implementing these scientifically grounded safety, handling, and disposal procedures, research professionals can effectively manage the risks associated with this compound, ensuring a safe and compliant laboratory environment.

References

-

University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

-

University at Buffalo, Administrative Services Gateway. (n.d.). Toxic Materials Handling in the Laboratory. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheet: Hydrochlorothiazide Impurity 20. Retrieved from [Link]

-

Terra Universal. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4-nitrobenzene-1-sulfonic acid. PubChem Compound Database. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-chloro-4-nitrobenzenesulfonyl chloride. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: Aklomide. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, February 5). Benzenesulfonamide, N-chloro-4-methyl-, sodium salt: Human health tier II assessment. Retrieved from [Link]

-

University of Maine, Department of Chemistry. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

-

Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]

-

Temple University, Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

-

University of British Columbia, Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

Sources

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxic Materials Handling in the Laboratory - Administrative Services Gateway - University at Buffalo [buffalo.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 13. campusoperations.temple.edu [campusoperations.temple.edu]

- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 15. bucknell.edu [bucknell.edu]

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitrobenzenesulfonamide is a halogenated nitroaromatic sulfonamide. The toxicological profile of this compound class is of significant interest due to the known biological activities and potential toxicities associated with both the sulfonamide and nitroaromatic functional groups. Sulfonamides are a well-established class of antimicrobials, and their derivatives have found applications in a wide range of therapeutic areas, including as diuretics and hypoglycemic agents[1]. The nitroaromatic moiety, however, is often associated with genotoxicity and carcinogenicity, primarily through the metabolic reduction of the nitro group to reactive intermediates[2][3].

This technical guide provides a comprehensive overview of the available toxicological data for this compound and structurally related compounds. It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of the potential hazards, mechanisms of toxicity, and structure-activity relationships within this chemical class. The information presented herein is synthesized from publicly available safety data sheets, peer-reviewed literature, and toxicological databases.

Toxicological Profile of this compound

Publicly available, in-depth toxicological studies specifically on this compound are limited. Much of the current understanding is extrapolated from data on related compounds and the known toxicities of its core functional groups.

Hazard Identification and Classification

Safety Data Sheets (SDS) for structurally similar compounds provide initial hazard identification. For instance, 4-Nitrobenzenesulfonamide is classified as causing skin and eye irritation, and may cause respiratory irritation[4]. Similarly, 2-Chloro-4-nitrobenzamide is harmful if swallowed and causes skin and eye irritation[5]. Based on these data, it is prudent to handle this compound with appropriate personal protective equipment, including gloves, and eye and respiratory protection, in a well-ventilated area[4][5].

Table 1: Hazard Classification of Related Sulfonamides

| Compound | CAS Number | Hazard Statements |

| 4-Nitrobenzenesulfonamide | 6325-93-5 | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[4] |

| 2-Chloro-4-nitrobenzamide | 3011-89-0 | Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[5] |

| 4-Chloro-3-nitrobenzenesulfonamide | 97-09-6 | Skin Irrit. 2[6] |

Genotoxicity and Mutagenicity

A significant concern for nitroaromatic compounds is their potential for genotoxicity. The mutagenicity of these compounds is often dependent on the metabolic reduction of the nitro group to form reactive intermediates that can adduct to DNA[2].

The mechanism of genotoxicity for many nitroarenes involves enzymatic nitroreduction.[2] This process can lead to the formation of nitroso and hydroxylamino intermediates, which are highly reactive and can covalently bind to cellular macromolecules, including DNA.

Experimental Protocol: Ames Test for Mutagenicity

The Ames test, or bacterial reverse mutation assay, is a standard initial screen for genotoxicity.

Objective: To evaluate the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver) to identify compounds that require metabolic activation to become mutagenic.

-

Plate Incorporation Assay:

-

Prepare a top agar overlay containing a specific Salmonella tester strain and the test compound at various concentrations.

-

For assays with metabolic activation, include the S9 mix in the top agar.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the background level.

Diagram 1: Ames Test Workflow

Caption: Workflow for the Ames bacterial reverse mutation assay.

Systemic and Organ-Specific Toxicity

Inhalation studies in rats and mice with 2-chloronitrobenzene and 4-chloronitrobenzene have shown that these compounds can cause methemoglobin formation and oxidative damage to red blood cells, leading to regenerative anemia[7]. Other observed toxicities included testicular atrophy in male rats exposed to 4-chloronitrobenzene and hyperplasia of the respiratory epithelium in rats exposed to 2-chloronitrobenzene[7]. These findings highlight the potential for systemic and organ-specific toxicity following exposure to chlorinated nitrobenzenes.

Structure-Activity Relationships (SAR)

The toxicity of sulfonamides and nitroaromatic compounds is highly dependent on their chemical structure. For sulfonamides, the nature of the substituent on the sulfonamide nitrogen can significantly influence biological activity and toxicity[9][10]. For nitroaromatic compounds, the position and nature of other substituents on the aromatic ring can affect the ease of nitroreduction and, consequently, the genotoxic potential.

Key SAR Insights:

-

Antibacterial Sulfonamides: Generally require a free amino group para to the sulfonamide group.[9]

-

Nitroaromatic Genotoxicity: The presence of electron-withdrawing groups can facilitate the reduction of the nitro group, potentially increasing genotoxicity. Conversely, bulky substituents near the nitro group may hinder enzymatic reduction.

Metabolic Pathways and Mechanisms of Toxicity

The toxicity of many nitroaromatic compounds is intrinsically linked to their metabolism.

Diagram 2: Proposed Metabolic Activation of Nitroaromatic Compounds

Caption: Generalized metabolic pathway for the activation of nitroaromatic compounds to genotoxic species.

The initial step in the activation of many nitroaromatic compounds is a one-electron reduction to a nitro anion radical, often catalyzed by nitroreductases[2]. Subsequent reduction steps can lead to the formation of nitroso and hydroxylamino intermediates. The hydroxylamino derivative can be further protonated and dehydrated to form a highly reactive nitrenium ion, which is often the ultimate carcinogenic species that reacts with DNA.

Conclusion and Future Directions

The available data, primarily from related compounds, suggest that this compound should be handled with caution due to its potential for skin, eye, and respiratory irritation, as well as a significant concern for genotoxicity. The presence of both a chloro and a nitro substituent on the benzenesulfonamide core warrants a thorough toxicological evaluation.

For drug development professionals, this compound class presents a challenge. While the sulfonamide moiety is a versatile pharmacophore, the nitroaromatic group is a structural alert for toxicity. Future research should focus on obtaining specific toxicological data for this compound, including in vitro genotoxicity assays and in vivo acute toxicity studies. Mechanistic studies to understand its metabolic fate and potential for DNA adduction would be crucial for a comprehensive risk assessment.

References

-

National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Toxicity Report Series, 25, 1–D5. Retrieved from [Link]

-

Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation research, 114(3), 217–267. Retrieved from [Link]

-

Khan, F. I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure & Dynamics, 39(12), 4538-4553. Retrieved from [Link]

-

Guo, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology, 141, 105404. Retrieved from [Link]

-

Arora, P. K., & Bae, H. (2014). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLoS ONE, 9(5), e96925. Retrieved from [Link]

-

Miller, G. H., et al. (1972). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry, 15(7), 700-706. Retrieved from [Link]

-

Yi, H., et al. (1995). The genotoxicity of substituted nitrobenzenes and the quantitative structure-activity relationship studies. Zhonghua yu fang yi xue za zhi [Chinese journal of preventive medicine], 29(5), 280–282. Retrieved from [Link]

-

Al-Suhaimi, E. A. (2012). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Global Journal of Pharmacology, 6(2), 92-98. Retrieved from [Link]

-

Edwards, D. I. (1986). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. British journal of venereal diseases, 62(1), 42–47. Retrieved from [Link]

-

Khan, F. I., et al. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. Retrieved from [Link]

-

Dellarco, V. L., & Prival, M. J. (1989). Genotoxic Activity of M-Nitrobenzaldehyde. Environmental and Molecular Mutagenesis, 13(2), 115-122. Retrieved from [Link]

-

Cenas, N., et al. (1994). Mutagenic activity of 2-chloro-4-nitroaniline and 5-chlorosalicylic acid in Salmonella typhimurium: two possible metabolites of niclosamide. Mutation research, 319(1), 59–64. Retrieved from [Link]

-

de Paula, C. C., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. Future Medicinal Chemistry, 12(5), 389-404. Retrieved from [Link]

-

Stopper, H., et al. (1999). Chromosomal genotoxicity of nitrobenzene and benzonitrile. Toxicology letters, 106(2-3), 163–169. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]